Triphenylsulfonium chloride
Overview
Description
Triphenylsulfonium chloride is an organic compound with the chemical formula (C6H5)3SCl. It is known for its photochemical properties, particularly its ability to generate strong acids upon exposure to light. This property makes it an excellent photoacid generator, a critical component in chemically amplified resists used in photolithography .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylsulfonium chloride can be synthesized through several methods. One common method involves the reaction of diphenyl sulfoxide with trimethylsilyl chloride in dichloroethane under ice cooling. The reaction mixture is then treated with a Grignard reagent prepared from metallic magnesium and chlorobenzene in tetrahydrofuran. The reaction is quenched with water and hydrochloric acid, yielding an aqueous solution of this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically isolated and purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Triphenylsulfonium chloride undergoes various chemical reactions, including photochemical reactions, substitution reactions, and acid generation upon UV exposure .
Common Reagents and Conditions
Photochemical Reactions: Upon exposure to ultraviolet light, this compound decomposes, releasing a proton (H+), which can catalyze further chemical reactions in the photoresist.
Substitution Reactions: It can react with organolithium reagents to form different products depending on the reaction conditions.
Major Products Formed
Photochemical Reactions: The primary product is a proton, which initiates a cascade of reactions in the resist polymer.
Substitution Reactions: Products can include various substituted phenyl derivatives depending on the specific reagents used.
Scientific Research Applications
Triphenylsulfonium chloride is widely used in scientific research and industry. Its primary application is in photolithography, where it serves as a photoacid generator in chemically amplified resists. This application is crucial in the manufacture of integrated circuits and other microdevices . Additionally, it is used in the synthesis of electronic chemicals for semiconductors, liquid crystal displays, and thin-film transistors .
Mechanism of Action
The mechanism by which triphenylsulfonium chloride functions as a photoacid generator involves its decomposition upon exposure to ultraviolet light. This decomposition results in the cleavage of the sulfur-chlorine bond, releasing a proton. The released proton can then initiate a series of reactions in the resist polymer, leading to the desired solubility changes necessary for pattern development .
Comparison with Similar Compounds
Similar Compounds
Triphenylsulfonium nonaflate: Similar to triphenylsulfonium chloride, it is used as a photoacid generator in photolithography.
Diphenyliodonium chloride: Another photoacid generator used in similar applications.
Uniqueness
This compound is unique due to its high efficiency as a photoacid generator and its ability to generate strong acids upon UV exposure. This property makes it particularly valuable in applications requiring precise pattern development and high-resolution photolithography .
Properties
IUPAC Name |
triphenylsulfanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEAYIKULRXTAR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052096 | |
Record name | Triphenylsulfonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4270-70-6 | |
Record name | Triphenylsulfonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4270-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylsulfonium ion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenylsulfonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylsulphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPHENYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93VMP8WB2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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